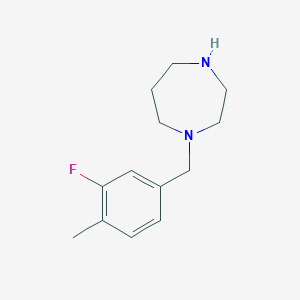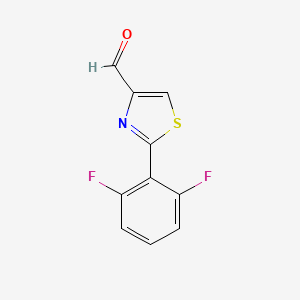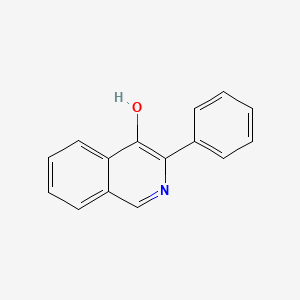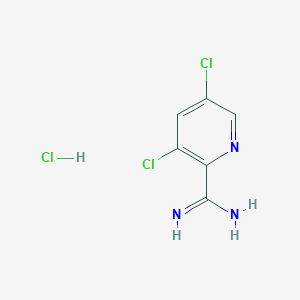
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H7ClFNO and a molecular weight of 223.63 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in its structure makes it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone typically involves the reaction of 2-chloro-6-fluoroquinoline with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-chloro-6-fluoroquinoline+ethanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of quinoline alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluoroquinoline: A precursor in the synthesis of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone.
6-Fluoro-2-cyanoquinoline: Another fluorinated quinoline derivative with different functional groups.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure but different substituents.
Uniqueness
Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H7ClFNO |
|---|---|
Molekulargewicht |
223.63 g/mol |
IUPAC-Name |
1-(2-chloro-6-fluoroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7ClFNO/c1-6(15)9-5-7-4-8(13)2-3-10(7)14-11(9)12/h2-5H,1H3 |
InChI-Schlüssel |
FZLKRWLEKRKKIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)




![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)

![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)



